tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate
Description
tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate is a synthetic indole derivative characterized by a tert-butyl carbamate group at the 1-position of the indole ring and a branched 1-amino-2-methylpropyl substituent at the 2-position. The tert-butyl group acts as a protective moiety, enhancing solubility in organic solvents and stabilizing the compound during synthetic modifications .
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
tert-butyl 2-(1-amino-2-methylpropyl)indole-1-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)15(18)14-10-12-8-6-7-9-13(12)19(14)16(20)21-17(3,4)5/h6-11,15H,18H2,1-5H3 |
InChI Key |
YCWDCLHLZSSMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate and 2-amino-2-methylpropanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl ester group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indole ring structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate with structurally related indole derivatives, focusing on substituents, synthetic routes, and key properties.
Key Findings:
Substituent Effects on Reactivity and Applications: Amino vs. Sulfonyl/Thioether Groups: The amino group in the target compound contrasts with sulfonothioether substituents in compound 3ne . While the amino group facilitates nucleophilic reactions (e.g., acylations), sulfonyl groups enhance oxidative stability. Brominated Derivatives: Bromine atoms in compounds like 16a enable Suzuki-Miyaura cross-coupling, a feature absent in the target compound but relevant for diversifying indole scaffolds. Chirality: The 1-amino-2-methylpropyl group introduces chirality, unlike the symmetric ethoxy-oxoacetyl group in the compound from . This could influence enantioselective interactions in catalysis or drug design.
Synthetic Methodologies :
- The target compound’s synthesis likely involves amination or reductive alkylation, whereas analogs employ diverse strategies:
- Nickel-catalyzed coupling for sulfonothioethers (3ne, 49% yield) .
- Lithiation and electrophilic trapping for keto-esters (67% yield) .
- Bromination and imidazole cyclization for 16a .
Spectroscopic Characterization :
- While NMR data for the target compound are unavailable, analogs in and show distinct 1H/13C NMR signals for substituents (e.g., imidazole protons at δ 7.2–8.0 ppm , keto-ester carbonyls at δ 165–170 ppm ).
Stability and Solubility: The tert-butyl group universally improves organic solubility . Amino groups may reduce stability under acidic conditions compared to sulfonamides or esters.
Biological Activity
Tert-Butyl 2-(1-amino-2-methylpropyl)-1H-indole-1-carboxylate is a compound characterized by its unique indole structure, which plays a significant role in various biological processes. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N2O, with a molecular weight of approximately 288.39 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, allowing for better solubility in organic solvents and facilitating interactions with biological systems .
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the indole framework and subsequent functionalization to introduce the amino and carboxylate groups. The detailed synthetic pathway often includes:
- Formation of the indole nucleus.
- Introduction of the tert-butyl group.
- Functionalization to add the amino group at the appropriate position.
Research indicates that compounds with indole structures often exhibit diverse biological activities, including:
- Neurotransmitter Modulation : Indoles are known to influence neurotransmitter systems, particularly serotonin receptors, which may contribute to anxiolytic effects .
- Anticancer Properties : Some derivatives have shown potential in disrupting protein interactions critical for cancer cell survival, such as the MDM2-p53 interaction, leading to apoptosis in tumor cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of indole derivatives similar to this compound:
- Study on Anticancer Activity : A study demonstrated that indole derivatives could effectively inhibit glioblastoma cell growth by activating p53 pathways. The dual targeting of MDM2 and p53 was particularly effective in promoting apoptosis in cancer cells while sparing non-tumor cells .
- Anxiolytic Effects : In vivo studies using mouse models indicated that certain indole derivatives exhibited anxiolytic properties without sedative effects, suggesting their potential use in treating anxiety disorders .
Comparative Analysis Table
The following table summarizes the biological activities of various indole derivatives compared to this compound:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential anticancer and anxiolytic effects | Modulates neurotransmitter systems; disrupts MDM2-p53 complex |
| Tert-butyl 4-methyl-2-phenyl-1H-indole | Antiproliferative | Enhances lipophilicity for better receptor interaction |
| Tert-butyl 6-bromo-1H-indole | Increased reactivity | May enhance binding affinity to target proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
